N-Benzyl-2-(N-phenyl2-nitrobenzenesulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-2-(N-phenyl2-nitrobenzenesulfonamido)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a benzyl group, a phenyl group, and a nitrobenzenesulfonamido moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-(N-phenyl2-nitrobenzenesulfonamido)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-(N-phenyl2-nitrobenzenesulfonamido)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The benzyl and phenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield various amine derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
N-Benzyl-2-(N-phenyl2-nitrobenzenesulfonamido)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-2-(N-phenyl2-nitrobenzenesulfonamido)acetamide involves its interaction with specific molecular targets and pathways. The compound has been shown to affect serotonin and dopamine turnover in the brain, suggesting its potential role in modulating neurotransmitter activity . Additionally, it may interact with calcium channels and serotonin receptors, contributing to its psychoactive effects.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-phenylethylamine derivatives: These compounds share a similar benzyl and phenylethylamine structure and have been studied for their neurochemical effects.
NBOMe compounds: These are synthetic psychedelics that also interact with serotonin receptors and have similar psychoactive properties.
Uniqueness
N-Benzyl-2-(N-phenyl2-nitrobenesulfonamido)acetamide is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to modulate neurotransmitter activity and interact with various molecular targets sets it apart from other similar compounds.
Properties
Molecular Formula |
C21H19N3O5S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-benzyl-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C21H19N3O5S/c25-21(22-15-17-9-3-1-4-10-17)16-23(18-11-5-2-6-12-18)30(28,29)20-14-8-7-13-19(20)24(26)27/h1-14H,15-16H2,(H,22,25) |
InChI Key |
XNXXQIRQGOQBNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.